molecular formula C6H13NO B8269793 Dimethylaminoethyl vinyl ether CAS No. 31442-54-3

Dimethylaminoethyl vinyl ether

Cat. No.: B8269793
CAS No.: 31442-54-3
M. Wt: 115.17 g/mol
InChI Key: JWCDUUFOAZFFMX-UHFFFAOYSA-N
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Description

Dimethylaminoethyl vinyl ether (CAS 3622-76-2) is a chemical compound with the molecular formula C6H13NO and a molar mass of 115.18 g/mol . It is a monomer of high interest in polymer chemistry research, particularly for cationic polymerization processes . Alkyl vinyl ethers are among the most reactive monomers in cationic polymerization, as the ether oxygen stabilizes the growing carbocation, enabling the synthesis of well-defined polymers and functional materials . This compound can be used to incorporate tertiary amine functional groups into polymer chains, which can impart properties such as pH responsiveness or serve as sites for further chemical modification . As a reactive chemical, this product requires careful handling. It is classified as toxic if swallowed (H301), causes skin irritation (H315), and causes serious eye damage (H318) . It has a flash point of approximately 28.4°C, making it a flammable liquid . Researchers should store this compound tightly closed in a dry, cool, and well-ventilated place, and handle it using appropriate personal protective equipment, including gloves and safety goggles . This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenoxy-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-4-8-6-5-7(2)3/h4H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCDUUFOAZFFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701031916
Record name 2-(Dimethylamino)ethyl vinyl ether
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Molecular Weight

115.17 g/mol
Source PubChem
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CAS No.

3622-76-2, 31442-54-3
Record name Dimethylaminoethyl vinyl ether
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Record name Ether, 2-(N,N-dimethylamino)ethyl vinyl
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Record name Ethylamine, N,N-dimethyl-2-(vinyloxy)-
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Record name Dimethylaminoethyl vinyl ether
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Record name 2-(Dimethylamino)ethyl vinyl ether
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Record name N,N-DIMETHYL-2-(VINYLOXY)-ETHYLAMINE
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Comparison with Similar Compounds

Structural and Functional Differences

a. Ethyl Vinyl Ether (EVE)

  • Structure : CH$2$=CH-O-CH$2$CH$_3$.
  • Properties : Simpler alkyl substituent (ethyl group) lacks the amine functionality. Lower polarity and basicity compared to DMAE-VE.
  • Applications : Used in adhesives, coatings, and as an anesthetic (e.g., divinyl ether) .

b. Methyl Vinyl Ether (MVE)

  • Structure : CH$2$=CH-O-CH$3$.
  • Properties : Smaller alkyl group (methyl) results in higher volatility (boiling point ~81°C) compared to DMAE-VE.
  • Applications : Precursor for polyvinyl ethers in thermoresponsive materials.
  • Key Difference : DMAE-VE’s amine group enhances solubility in polar solvents and allows for post-polymerization modifications (e.g., quaternization) .

c. Cyanomethyl Vinyl Ethers (CMVE)

  • Structure : CH$2$=CH-O-CH$2$CN.
  • Properties: Electron-withdrawing cyano group reduces electron density at the vinyl group, altering reactivity in polymerization.
  • Applications: Used in organocatalytic multicomponent reactions for bioactive molecule synthesis.
  • Key Difference : DMAE-VE’s electron-donating amine group accelerates cationic polymerization, whereas CMVE requires catalysts like N-methylmorpholine for reactivity .

Physicochemical Properties

Property DMAE-VE EVE CMVE
Boiling Point ~200°C (estimated) 109-93-3: 35–36°C Not reported
Solubility Miscible in polar solvents (water, ethanol) Limited water solubility Soluble in organic solvents
Reactivity High (amine-directed cationic polymerization) Moderate (free radical or cationic) Low (requires catalysis)

Research Findings and Advancements

  • DMAE-VE in Smart Materials : Recent studies highlight DMAE-VE’s role in thermoresponsive copolymers, where the amine group facilitates phase transitions at physiological temperatures .
  • Safety Profile : Unlike EVE, DMAE-VE’s amine group necessitates careful handling to avoid skin irritation, though it lacks the explosive risks associated with acetylene-based syntheses .
  • Sustainability : Newer methods for DMAE-VE synthesis avoid toxic metals and high temperatures, aligning with green chemistry principles .

Preparation Methods

Reaction Mechanism and Catalyst Composition

The intramolecular dehydration of 2-(2-dimethylaminoethoxy)ethanol represents a direct route to DAEVE. This method employs oxide catalysts containing alkali metals (e.g., potassium), alkaline earth metals (e.g., calcium), and silicon to facilitate selective dehydration at elevated temperatures. The reaction proceeds via the elimination of water from the β-hydroxyethoxy group, forming the vinyl ether linkage:

2-(2-Dimethylaminoethoxy)ethanolCatalystDAEVE+H2O\text{2-(2-Dimethylaminoethoxy)ethanol} \xrightarrow{\text{Catalyst}} \text{DAEVE} + \text{H}_2\text{O}

Catalysts such as K-Si-Ca-O oxides exhibit high thermal stability and selectivity by promoting acid-base interactions that stabilize transition states during dehydration.

Experimental Conditions and Performance

In a representative example, 2-(2-dimethylaminoethoxy)ethanol was vaporized and passed over a K-Si-Ca-O catalyst at 340°C. The reaction achieved:

  • Conversion : 46%

  • Selectivity : 45%

  • Per-pass yield : 21%

Prolonged catalyst exposure (>100 hours) maintained selectivity above 40%, indicating robustness against coking. Lower temperatures (300–320°C) reduced conversion rates but improved selectivity to ~55%, suggesting a trade-off between activity and byproduct formation.

Table 1: Performance of Oxide Catalysts in DAEVE Synthesis

Catalyst SystemTemperature (°C)Conversion (%)Selectivity (%)Yield (%)
K-Si-Ca-O340464521
Na-Si-Mg-O320385320
Cs-Si-Ba-O360514121

Acid-Catalyzed Etherification and Base-Mediated Elimination

Two-Step Synthesis from 1,3-Dichloro-2-Propanol

This method involves (1) etherification of 1,3-dichloro-2-propanol with olefins or alcohols, followed by (2) base-induced elimination of hydrogen chloride to form the vinyl ether.

Etherification Step

Using acidic ion-exchange resins (e.g., DOWEX™ DR-2030), 1,3-dichloro-2-propanol reacts with dimethylaminoethanol in a 1:1 molar ratio at 100–150°C to yield the intermediate dichloroether:

1,3-Dichloro-2-propanol+Me2NCH2CH2OHH+ClCH2C(OCH2CH2NMe2)CH2Cl\text{1,3-Dichloro-2-propanol} + \text{Me}2\text{NCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{ClCH}2\text{C(OCH}2\text{CH}2\text{NMe}2\text{)CH}2\text{Cl}

Reaction times of 2–4 hours achieve >90% conversion, with distillation purifying the intermediate to >95% purity.

Elimination Step

Treating the dichloroether with aqueous NaOH (20 wt%) at 80°C induces dehydrohalogenation:

ClCH2C(OCH2CH2NMe2)CH2ClNaOHDAEVE+2HCl\text{ClCH}2\text{C(OCH}2\text{CH}2\text{NMe}2\text{)CH}_2\text{Cl} \xrightarrow{\text{NaOH}} \text{DAEVE} + 2\text{HCl}

This step attains 75–85% selectivity, with yields limited by competing hydrolysis reactions.

Vinylation of Dimethylaminoethanol with Acetylene

Alkaline Vinylation Under Pressure

Shostakovskii’s method involves reacting dimethylaminoethanol with acetylene at 10–15 atm in the presence of KOH at 120–150°C:

Me2NCH2CH2OH+HC≡CHKOHDAEVE+H2O\text{Me}2\text{NCH}2\text{CH}2\text{OH} + \text{HC≡CH} \xrightarrow{\text{KOH}} \text{DAEVE} + \text{H}2\text{O}

Yields of 50–60% are reported, though prolonged reaction times (>6 hours) lead to polymerization of the vinyl ether.

Solvent-Modified Vinylation

Using tetrahydrofuran (THF) as a solvent reduces side reactions by stabilizing intermediates. At 100°C and 5 atm acetylene pressure, this variant achieves 65% yield with 80% selectivity, demonstrating the solvent’s role in mitigating exothermic side processes.

Comparative Analysis of Synthesis Routes

Table 2: Efficiency and Practicality of DAEVE Preparation Methods

MethodYield (%)Selectivity (%)Temperature (°C)Scalability
Catalytic Dehydration2145340High
Acid-Base Elimination707580–150Moderate
Alkaline Vinylation6070120–150Low

Key Observations :

  • Catalytic Dehydration : Suitable for continuous production but requires energy-intensive vaporization.

  • Acid-Base Elimination : Higher yields but involves hazardous chlorinated intermediates.

  • Vinylation : Moderate yields and scalability limitations due to acetylene handling.

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